N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties .
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets, leading to a variety of biological activities . The interaction usually involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target proteins .
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The presence of the triazole moiety in the compound suggests that it may have good bioavailability, as triazole compounds are known to readily bind in the biological system .
Result of Action
It’s known that triazole compounds show a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . Common reagents used in these reactions include aryl amines, thionyl chloride, and dichloroethane . Major products formed from these reactions include substituted triazoloquinazolines with varying biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines such as N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine . These compounds share similar biological activities but differ in their chemical structure and potency . N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is unique due to its specific substitution pattern, which enhances its antimicrobial and antitubercular activities .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHDIZHFGNWRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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